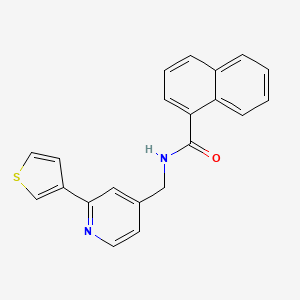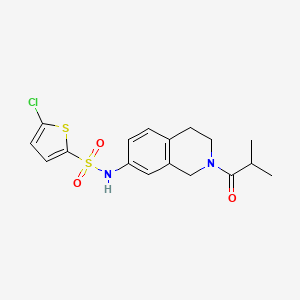
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide” is a complex organic compound that contains a naphthamide group, a pyridinyl group, and a thiophenyl group. These groups are common in many biologically active compounds and materials science .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, chalcones can be prepared by condensation of acetylpyridine with thiophene carboxaldehyde .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific positioning and substitution of the functional groups. For example, the thiophene and pyridine rings might undergo electrophilic aromatic substitution .科学的研究の応用
Chemosensors for Transition Metal Ions Naphthoquinone derivatives, including compounds related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide, have been explored for their potential as chemosensors for transition metal ions. Specifically, these compounds demonstrate remarkable selectivity towards Cu2+ ions, showcasing a color change from orange to intense blue upon complexation, which could be utilized in detecting copper ion concentrations in various environmental and biological matrices. The limit of detection for Cu2+ ions was found to be in the nanomolar range, indicating high sensitivity of these chemosensors. This feature could be particularly useful in monitoring copper levels, given its importance and toxicity at high concentrations in the environment and in biological systems (Gosavi-Mirkute et al., 2017).
Synthesis of Novel Pyridine and Naphthyridine Derivatives Research into this compound and related structures has led to the development of new synthetic pathways for creating novel pyridine and naphthyridine derivatives. These compounds are valuable for their diverse pharmacological activities and as intermediates in organic synthesis. The innovative methods described for synthesizing these derivatives offer improved efficiency and yield, potentially enabling the development of new therapeutic agents and materials with enhanced chemical properties (Abdelrazek et al., 2010).
Binding Selectivity Towards Metal Ions Similar to its use in chemosensors, this compound related compounds have been studied for their binding selectivity towards nickel(II) and copper(II) metal ions. The structural design of these molecules allows for a colorimetric response upon binding with specific metal ions, facilitating the visual detection of these metals. The selectivity and binding efficiency of these compounds make them potential candidates for the development of new chemical sensors, which could be applied in environmental monitoring and the study of metal ion dynamics in biological systems (Patil et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)23-13-15-8-10-22-20(12-15)17-9-11-25-14-17/h1-12,14H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPPYHYOUYVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)
![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2661995.png)
![2-tert-butyl-1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2661996.png)
![1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2661997.png)
![N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide](/img/structure/B2661999.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
